molecular formula C12H8F3NO B13994822 4-(2-Trifluoromethyl)pyridine-4-ylphenol

4-(2-Trifluoromethyl)pyridine-4-ylphenol

Cat. No.: B13994822
M. Wt: 239.19 g/mol
InChI Key: XWQYXDBFQYCHPG-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethyl)pyridine-4-ylphenol is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a phenol group. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethyl)pyridine-4-ylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2-Trifluoromethyl)pyridine-4-ylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethyl)pyridine-4-ylphenol is primarily influenced by the trifluoromethyl group, which acts as a strong electron-withdrawing group. This can affect the compound’s interaction with various molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Trifluoromethyl)pyridine-4-ylphenol is unique due to the combination of the trifluoromethyl group and the phenol group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

4-[2-(trifluoromethyl)pyridin-4-yl]phenol

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11-7-9(5-6-16-11)8-1-3-10(17)4-2-8/h1-7,17H

InChI Key

XWQYXDBFQYCHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(F)(F)F)O

Origin of Product

United States

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